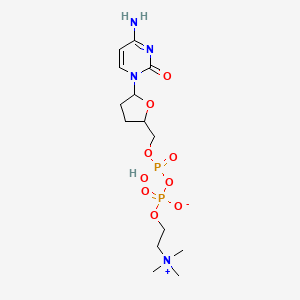

Ddcdp choline

Description

Historical Context of Dideoxynucleoside Analogs in Biochemical Research

The history of dideoxynucleoside analogs is rooted in the quest for effective anticancer and antiviral agents. nih.gov These synthetic compounds mimic naturally occurring nucleosides but lack the hydroxyl group at the 3' position of the sugar ring. This structural modification is key to their mechanism of action; when incorporated into a growing DNA chain by polymerases, they act as "chain terminators" because the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis. nih.gov

Initially explored as potential cancer therapies, the utility of dideoxynucleosides expanded dramatically with the onset of the HIV/AIDS epidemic in the 1980s. nih.govnih.gov Researchers discovered that compounds like zidovudine (B1683550) (AZT), didanosine (B1670492) (ddI), and 2',3'-dideoxycytidine (ddCyd or zalcitabine) were potent inhibitors of HIV reverse transcriptase, a viral enzyme essential for replicating the virus's genetic material. nih.govportlandpress.comnih.gov This led to their development as some of the first effective antiretroviral drugs. nih.gov Beyond therapeutics, 2',3'-dideoxynucleosides also became invaluable tools in molecular biology, notably in the Sanger sequencing method for determining DNA sequences. nih.gov

Identification and Discovery of ddCDP-choline as a Key Metabolite of 2',3'-Dideoxycytidine (ddCyd)

For ddCyd to exert its antiviral effect, it must first be activated within the cell. Cellular enzymes phosphorylate ddCyd sequentially to its monophosphate (ddCMP), diphosphate (B83284) (ddCDP), and finally to its active triphosphate form, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP). nih.govnih.govmdpi.com This active metabolite, ddCTP, is the molecule that directly inhibits HIV reverse transcriptase and terminates the proviral DNA chain. nih.gov

Early metabolic studies of ddCyd in human T-lymphoblastic cells revealed that the drug and its phosphorylated derivatives accumulate within the cell, with ddCTP being a major component. nih.gov However, further investigation into the metabolic pathways of ddCyd and other nucleoside analogs uncovered additional, novel metabolites. Research demonstrated the formation of dideoxyliponucleotides, specifically identifying ddCDP-choline and ddCDP-ethanolamine as metabolites. nih.govresearchgate.net The formation of ddCDP-choline occurs when ddCTP, the activated form of the drug, is utilized by cellular enzymes involved in phospholipid synthesis, specifically CTP:phosphocholine (B91661) cytidylyltransferase. researchgate.net This discovery was significant as it showed that the activated antiviral agent could be diverted into a completely different metabolic pathway, linking the drug's metabolism directly to lipid biosynthesis. nih.govresearchgate.net

Significance within Cellular Nucleotide and Choline (B1196258) Metabolism Pathways

The formation of ddCDP-choline is a clear example of the intersection between xenobiotic metabolism and essential cellular pathways, namely nucleotide metabolism and the CDP-choline (Kennedy) pathway.

Nucleotide Metabolism: The primary pathway for ddCyd involves its phosphorylation by cellular kinases, such as deoxycytidine kinase, to form ddCTP. nih.govnih.gov This process is a critical step in the drug's bioactivation. The maintenance of balanced deoxyribonucleotide triphosphate (dNTP) pools is essential for faithful DNA replication, and the introduction of analogs like ddCyd and their subsequent phosphorylation can perturb these pools. frontiersin.org The conversion of a portion of the active ddCTP pool to ddCDP-choline represents a metabolic diversion, potentially influencing the intracellular concentration of the active antiviral agent. researchgate.net

Choline Metabolism: The CDP-choline pathway is the predominant mechanism for the de novo synthesis of phosphatidylcholine (PC), an abundant and structurally vital phospholipid in mammalian cell membranes. wikipedia.orgnih.gov The pathway proceeds in three main steps:

Choline Kinase (CK) phosphorylates choline to phosphocholine. wikipedia.org

CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme, activates phosphocholine by reacting it with CTP to form CDP-choline. wikipedia.orgnih.gov

Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine. wikipedia.org

The discovery that ddCTP can be used by CCT to create ddCDP-choline indicates that the enzyme can recognize the dideoxy-analog of CTP. researchgate.net This interaction has significant implications. The formation of ddCDP-choline suggests a direct interference with the normal synthesis of PC. Indeed, studies have shown that both ddCyd and ddCTP can inhibit the synthesis of major phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911). nih.gov This inhibition of phospholipid synthesis is a potential mechanism contributing to the cellular toxicity associated with long-term use of dideoxynucleoside analogs, which can manifest as mitochondrial dysfunction. portlandpress.comnih.govnih.gov

Research Findings on ddCyd Metabolism and Effects

The following tables summarize key findings from biochemical research into the metabolism of 2',3'-dideoxycytidine and its effects on cellular enzymes and pathways.

Table 1: Key Enzymes in 2',3'-dideoxycytidine (ddCyd) Metabolism This table outlines the primary enzymes involved in the activation of ddCyd and its subsequent conversion into ddCDP-choline.

| Enzyme | Role in ddCyd Metabolism | Natural Cellular Function |

|---|---|---|

| Deoxycytidine Kinase (dCK) | Catalyzes the initial phosphorylation of ddCyd to ddCMP. nih.govnih.gov | Phosphorylates natural deoxyribonucleosides (e.g., deoxycytidine) as part of the nucleoside salvage pathway. nih.gov |

| Other Cellular Kinases | Perform subsequent phosphorylations from ddCMP to ddCDP and then to ddCTP. | Involved in the maintenance of cellular nucleotide and deoxynucleotide pools. |

| CTP:phosphocholine cytidylyltransferase (CCT) | Utilizes ddCTP and phosphocholine to form the abnormal metabolite ddCDP-choline. researchgate.net | Rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine synthesis; combines CTP and phosphocholine to make CDP-choline. wikipedia.orgnih.gov |

Table 2: Inhibition of DNA Polymerases by ddCTP This table presents the inhibitory constants (Ki) of ddCTP, the active metabolite of ddCyd, against different human DNA polymerases. A lower Ki value indicates stronger inhibition.

| DNA Polymerase | Cellular Function | Ki value of ddCTP (µM) | Reference |

|---|---|---|---|

| Polymerase α | Nuclear DNA replication (leading/lagging strand synthesis) | 110 +/- 40 | nih.gov |

| Polymerase β | Nuclear DNA repair | 2.6 +/- 0.3 | nih.gov |

| Polymerase γ | Mitochondrial DNA (mtDNA) replication | 0.016 +/- 0.008 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

130036-24-7 |

|---|---|

Molecular Formula |

C14H26N4O9P2 |

Molecular Weight |

456.33 g/mol |

IUPAC Name |

[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O9P2/c1-18(2,3)8-9-24-28(20,21)27-29(22,23)25-10-11-4-5-13(26-11)17-7-6-12(15)16-14(17)19/h6-7,11,13H,4-5,8-10H2,1-3H3,(H3-,15,16,19,20,21,22,23) |

InChI Key |

NZCQWOIOZLKJHJ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |

Synonyms |

2',3'-dideoxycytidine diphosphocholine ddCDP choline |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Ddcdp Choline and Analogs

Advanced Synthetic Methodologies for Diphosphocholine Derivatives

The synthesis of diphosphocholine derivatives like ddCDP-choline can be approached through both chemical and enzymatic methods. A typical chemical synthesis involves the condensation of 2',3'-dideoxycytidine with cytidine (B196190) diphosphocholine. ontosight.ai Researchers have also successfully synthesized and characterized ddCDP-choline and its analog, 2',3'-dideoxycytidine diphosphoethanolamine (ddCDP-ethanolamine), to compare with metabolites found in cell cultures. nih.gov

In biological systems, ddCDP-choline is produced enzymatically. Studies have shown that the enzyme phosphocholine (B91661) cytidylyltransferase catalyzes the reaction between 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) and phosphocholine to form ddCDP-choline. portlandpress.comcapes.gov.brnih.gov This enzymatic synthesis is reportedly activated by the presence of dCTP (2'-deoxycytidine 5'-triphosphate) and CTP (cytidine 5'-triphosphate), particularly at low concentrations. portlandpress.comnih.govresearchgate.net

Innovations in the broader field of glycerophospholipid synthesis may also inform new strategies. One improved method involves converting a phosphatidic acid derivative into an amidate, such as a morpholidate, which is then reacted with a nucleoside-5'-monophosphate. google.com This approach has been shown to significantly increase yields and reduce reaction times compared to older methods. google.com Such advanced methodologies could potentially be adapted for the efficient synthesis of ddCDP-choline and its derivatives.

Spectroscopic and Chromatographic Characterization Techniques in Research

Following synthesis, purification and structural confirmation are essential steps. A combination of chromatographic and spectroscopic techniques is employed for the characterization of ddCDP-choline. ontosight.ai

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and analysis of ddCDP-choline and its metabolites. ontosight.ainih.gov It is used to separate the compound from reaction mixtures and to quantify its presence in biological extracts. asm.org For instance, HPLC analysis was used to identify metabolites of related nucleoside analogs by observing the retention times of radioactive peaks in cell extracts. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the detailed structural elucidation of the synthesized molecule, confirming the connectivity of the cytidine base, dideoxyribose sugar, and the diphosphocholine group. ontosight.ai

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used to compare synthetically produced ddCDP-choline with biologically generated metabolites. nih.gov More advanced methods, such as liquid chromatography/electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS), have been developed for the robust quantification of choline (B1196258) and its various metabolites, including cytidine diphosphocholine, in biological samples. nih.gov

First and second derivative UV spectroscopy represents another analytical approach that has been developed for the simultaneous estimation of compounds in mixtures, offering high accuracy and precision. rroij.comresearchgate.netbepls.com

Table 1: Analytical Techniques in ddCDP-choline Research

| Technique | Application | References |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification, quantification, and identification of metabolites. | ontosight.ainih.govasm.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | ontosight.ai |

| Mass Spectrometry (MS) | Confirmation of molecular weight and identity. | nih.govnih.gov |

Stereochemical Considerations in the Design of ddCDP-choline Analogs

The three-dimensional arrangement of atoms (stereochemistry) in a molecule can significantly influence its biological interactions. In the design of analogs of ddCDP-choline, stereochemical factors are a key consideration. Analogs such as 2',3'-dideoxycytidine diphosphoethanolamine have been synthesized to study how changes to the choline moiety affect the molecule's properties. nih.gov

Research on choline analogs, such as the enantiomers of alpha- and beta-methylcholine, demonstrates the importance of stereochemistry in molecular recognition. nih.gov Studies have shown that the binding of these analogs to transporters can be stereoselective, meaning that one stereoisomer binds more effectively than the other. nih.gov This principle is critical when designing ddCDP-choline analogs, as the spatial orientation of substituents on the choline or ribose parts of the molecule could determine its interaction with target enzymes or transporters. The design of regioisomeric monophosphate derivatives of other complex natural products also highlights the importance of precise chemical synthesis to control the exact position of functional groups, which is a key aspect of stereochemical control. acs.org

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2',3'-Dideoxycytidine diphosphocholine | ddCDP-choline |

| 2',3'-Dideoxycytidine | ddCyd |

| 2',3'-Dideoxycytidine 5'-triphosphate | ddCTP |

| 2',3'-dideoxycytidine diphosphoethanolamine | ddCDP-ethanolamine |

| Cytidine 5'-triphosphate | CTP |

| 2'-deoxycytidine 5'-triphosphate | dCTP |

| Cytidine diphosphocholine | CDP-choline |

| alpha-methylcholine |

Biosynthesis and Metabolic Pathways of Ddcdp Choline

Enzymatic Formation of ddCDP-choline from Dideoxycytidine Triphosphate (ddCTP) and Phosphocholine (B91661)

The synthesis of ddCDP-choline within human cells is a critical metabolic step. portlandpress.com It is produced from the precursors dideoxycytidine triphosphate (ddCTP) and phosphocholine. portlandpress.comcapes.gov.brnih.govnih.gov This reaction is a key part of the metabolic pathway of ddCyd, which is first phosphorylated to its 5'-triphosphate derivative. portlandpress.comcapes.gov.brnih.govnih.gov

Role of Phosphocholine Cytidylyltransferase in ddCDP-choline Synthesis

The enzymatic catalysis of ddCDP-choline formation is carried out by phosphocholine cytidylyltransferase (CCT). portlandpress.comcapes.gov.brnih.govnih.gov This enzyme, a key player in the Kennedy pathway for phosphatidylcholine biosynthesis, facilitates the reaction between ddCTP and phosphocholine to yield ddCDP-choline. portlandpress.comcapes.gov.brnih.govnih.govwikipedia.org CCT is recognized as the rate-limiting enzyme in the synthesis of phosphatidylcholine. uniprot.orgnih.govnih.gov

Allosteric Regulation by Upstream Nucleotides (e.g., dCTP, CTP)

The synthesis of ddCDP-choline is subject to allosteric regulation by other nucleotides present in the cell. Specifically, deoxycytidine triphosphate (dCTP) and cytidine (B196190) triphosphate (CTP) have been shown to activate the synthesis of ddCDP-choline in a concentration-dependent manner. portlandpress.comcapes.gov.brnih.govnih.gov This suggests that these nucleotides act as activators of phosphocholine cytidylyltransferase activity, particularly at lower concentrations. researchgate.net At higher concentrations, however, dCTP has been observed to be a more effective inhibitor than CTP when ddCTP is the substrate. researchgate.net This complex regulatory mechanism highlights the intricate control of ddCDP-choline production within the cell.

Intracellular Interconversion Dynamics and Stability of ddCDP-choline

Once formed, ddCDP-choline exhibits notable intracellular dynamics. The reaction catalyzed by phosphocholine cytidylyltransferase is reversible. uef.fi This means that ddCDP-choline can be converted back into ddCTP within the cell. uef.fi This reversibility suggests that ddCDP-choline may function as an intracellular reservoir for ddCTP, potentially prolonging its presence and effects within the cell. uef.fi

Molecular and Cellular Mechanisms of Action of Ddcdp Choline

Interaction with DNA Polymerases and Nucleotide Processing Enzymes

The biological effects of ddCDP-choline are intrinsically linked to its role as a derivative of ddCyd and its subsequent interactions with key cellular enzymes.

The toxicity associated with ddCyd, the precursor of ddCDP-choline, is connected to mitochondrial dysfunction resulting from the inhibition of mitochondrial DNA polymerase gamma (Pol gamma). asm.org This inhibition is not directly caused by ddCDP-choline but by its precursor, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP). asm.org ddCyd is phosphorylated within the cell by cytosolic deoxycytidine kinase and nucleoside (di)phosphate kinase to form ddCTP. researchgate.netnih.gov ddCTP then acts as a competitive inhibitor and a chain terminator for Pol gamma, leading to the impairment of mitochondrial DNA (mtDNA) replication. asm.org

While ddCTP is the active inhibitor, studies suggest that ddCDP-choline is the metabolite likely responsible for the mitochondrial toxicity observed with ddCyd treatment. nih.gov This is because both ddCTP and ddCDP-choline can enter the mitochondria; however, the uptake of ddCDP-choline into the mitochondria is more efficient than that of ddCTP. nih.gov This efficient transport leads to a higher intramitochondrial concentration of the dideoxynucleoside moiety, contributing significantly to the toxic effects on mitochondrial function. nih.gov

The formation of ddCDP-choline is a critical step in the metabolism of ddCyd and is modulated by other nucleotides. ddCDP-choline is synthesized from ddCTP and phosphocholine (B91661) by the enzyme phosphocholine cytidylyltransferase. researchgate.netnih.gov The activity of this enzyme, and thus the production of ddCDP-choline, is influenced by the concentrations of deoxycytidine triphosphate (dCTP) and cytidine (B196190) triphosphate (CTP). researchgate.netnih.gov Studies on U937 cell homogenates have shown that the formation of ddCDP-choline is stimulated at low concentrations of dCTP or CTP, suggesting these nucleotides can act as activators of phosphocholine cytidylyltransferase activity. researchgate.net However, at higher concentrations, dCTP can act as an inhibitor of this reaction. researchgate.net

ddCDP-choline is classified as a phosphodiester metabolite. asm.org Phosphodiesterases are a class of enzymes that catalyze the hydrolysis of phosphodiester bonds, such as those found in cyclic nucleotides like cAMP and cGMP, thereby regulating a wide array of biological responses. asm.org While ddCDP-choline is a phosphodiester, specific studies detailing its direct modulatory effects (i.e., inhibition or activation) on particular phosphodiesterase enzymes are not extensively documented in the provided research.

Table 1: Formation of ddCDP-choline in U937 Cell Homogenates This interactive table summarizes the research findings on the formation of ddCDP-choline from [³H]ddCTP in the presence of varying concentrations of dCTP and CTP. The data illustrates the modulatory effect of these endogenous nucleotides on the synthesis of ddCDP-choline.

| [³H]ddCTP Concentration (mM) | Activator | Activator Concentration (mM) | ddCDP-choline Formation (nmol/h per mg of protein) |

|---|---|---|---|

| 0.05 | None | 0 | ~0.1 |

| 0.05 | dCTP | 0.05 | ~0.25 |

| 0.05 | CTP | 0.05 | ~0.2 |

| 0.5 | None | 0 | ~0.5 |

| 0.5 | dCTP | 0.5 | ~1.1 |

| 0.5 | CTP | 0.5 | ~1.0 |

| 0.5 | dCTP | 1.0 | ~0.8 |

| 0.5 | CTP | 1.0 | ~1.0 |

Data is estimated from graphical representations in the source material and is intended for illustrative purposes. researchgate.net

Impact on Nucleic Acid Synthesis and Replication Fidelity (e.g., Mitochondrial DNA Depletion)

The primary impact of ddCDP-choline's metabolic pathway on nucleic acid synthesis is the depletion of mitochondrial DNA. wikipedia.org As previously mentioned, the conversion of ddCyd to ddCTP leads to the potent inhibition of mitochondrial DNA polymerase gamma. asm.org This inhibition disrupts the replication of the mitochondrial genome, resulting in a progressive loss of mtDNA, a condition known as mitochondrial DNA depletion. wikipedia.org This depletion is a key mechanism behind the delayed cytotoxicity observed with ddCyd. wikipedia.org For instance, treatment of HepG2 cells with ddCyd caused pronounced mtDNA depletion. wikipedia.org The loss of mtDNA impairs the synthesis of essential protein subunits of the electron transport chain, leading to mitochondrial dysfunction. asm.org

The precursor of ddCDP-choline, ddCyd, is also a potent anti-human immunodeficiency virus (HIV) agent. asm.org Its antiviral activity stems from the same metabolic activation to ddCTP, which then acts as an effective inhibitor and chain terminator of HIV reverse transcriptase, thereby halting viral replication. asm.org

Influence on Cellular Signaling Pathways as a Nucleoside Analog Metabolite

ddCDP-choline, as an analog of CDP-choline, is integrated into the Kennedy pathway, which is the primary route for the synthesis of phosphatidylcholine (PC) in mammalian cells. wikipedia.orgresearchgate.net PC is a major structural component of cellular membranes and also serves as a source of lipid-derived signaling molecules. researchgate.netimrpress.com The CDP-choline pathway is a critical determinant of cell cycle progression, proliferation, and apoptosis. imrpress.com

By being a substrate in this pathway, ddCDP-choline can indirectly influence cellular signaling. The synthesis of PC is vital for maintaining the structural integrity of cell membranes, which is essential for proper signal transduction. imrpress.com Furthermore, choline (B1196258) metabolism is interconnected with other significant metabolic pathways, including one-carbon metabolism, which is crucial for methylation reactions that regulate gene expression. imrpress.com While direct modulation of specific signaling cascades by ddCDP-choline itself is not extensively detailed, its participation in a central metabolic pathway like the Kennedy pathway implies an indirect influence on cellular signaling and function. researchgate.netimrpress.com

Role as a Reservoir for Biologically Active Dideoxynucleotides

A significant aspect of the molecular pharmacology of ddCDP-choline is its function as an intracellular reservoir for its biologically active precursor, ddCTP. asm.org Following the administration of ddCyd, ddCDP-choline and another phosphodiester metabolite, ddCDP-ethanolamine, are formed. asm.org These phosphodiester metabolites can accumulate to concentrations within the cell that can equal or even surpass that of ddCTP. asm.org

Furthermore, these phosphodiester compounds have long half-lives of disappearance from the cell. asm.org This stability and high intracellular concentration suggest that ddCDP-choline can serve as a depot form of the dideoxynucleoside. asm.org This reservoir can then slowly release dideoxynucleotide moieties back into the metabolic pool to be re-phosphorylated to the active ddCTP, thereby providing a sustained inhibitory effect on target enzymes like HIV reverse transcriptase and mitochondrial DNA polymerase gamma. asm.orgdrugbank.com This depot effect may contribute to both the long-lasting therapeutic efficacy and the persistent toxicity associated with ddCyd. asm.org

Preclinical Investigation of Ddcdp Choline S Biological Activities

In vitro Studies on Various Cellular Systems (e.g., Molt-4 Cells, U937 Cells)

In vitro studies have explored the formation and metabolism of ddCDP-choline in various cellular systems, including human leukemic cell lines such as Molt-4 and U937 cells. Research indicates that the formation of dideoxyliponucleotides, including ddCDP-choline, is significantly slower in drug-resistant U937-R cells compared to control U937 cells, accumulating at a reduced rate and concentration. researchgate.net This suggests a potential link between ddCDP-choline metabolism and cellular resistance to ddC toxicity.

The phosphorylation of ddC, a precursor to ddCDP-choline, is catalyzed by cytoplasmic deoxycytidine kinase. In U937 cells, this enzyme exhibits a Km value for ddC of 80 ± 7 µM and a Vmax of 12 ± 1.1 pmol/min per mg of protein. In contrast, drug-resistant U937-R cells show a reduced affinity (Km = 140 ± 9 µM) and Vmax (7.8 ± 0.5 pmol/min per mg of protein) for ddC, indicating a decreased ability to accumulate intracellular ddC anabolites, which may contribute to resistance. researchgate.net

The intracellular concentration of ddCDP-choline in cells exposed to ddCyd has been observed to be as high as that of ddCDP in some cell lines after 24 hours of exposure. The formation of ddCDP-choline in U937 cell homogenates has been shown to be stimulated, particularly at low concentrations of dCTP or CTP. Conversely, at higher concentrations, dCTP (1.0 mM) appeared to be a more effective inhibitor of ddCDP-choline formation from ddCTP (0.5 mM) than CTP, suggesting that dCTP or CTP can act as an activator of phosphocholine (B91661) cytidylyltransferase activity at lower concentrations. researchgate.net

Table 1: Kinetic Parameters of Deoxycytidine Kinase for ddC in U937 Cell Lines

| Cell Line | Km for ddC (µM) | Vmax (pmol/min per mg of protein) |

| U937 | 80 ± 7 | 12 ± 1.1 |

| U937-R | 140 ± 9 | 7.8 ± 0.5 |

Analysis of Antiproliferative Mechanisms in Cancer Cell Lines

The involvement of ddCDP-choline in cellular metabolism, particularly in pathways related to phospholipids (B1166683), suggests its potential influence on cell proliferation. Choline (B1196258) metabolism, in general, is frequently altered in human tumors, with an increased demand for choline and its metabolites in cancer cells to support rapid growth and membrane synthesis. nih.gov Enzymes like Choline kinase α (ChoKα), which phosphorylates choline to phosphocholine, are often overexpressed in various human cancers, and their inhibition can lead to cell arrest or death in tumor cells. mdpi.com

While direct antiproliferative mechanisms of ddCDP-choline itself are not extensively detailed in the provided snippets, its formation as a dideoxyliponucleotide from ddC suggests its involvement in pathways that can impact cell viability. For instance, the nucleoside analogue zebularine, which also forms diphosphocholine adducts (Zeb-DP-Chol) in cells, has shown antiproliferative effects in bladder carcinoma cells, leading to cell cycle arrest, growth inhibition, and cell death. researchgate.net This analogous behavior suggests that the formation of such phosphodiesters, including ddCDP-choline, could contribute to the antiproliferative effects observed with their parent nucleoside analogues.

Elucidation of Cellular Response Mechanisms to ddCDP-choline Exposure

Cellular responses to exposure to nucleoside analogues, which can lead to the formation of ddCDP-choline, involve complex metabolic alterations. In the case of ddC, its delayed cytotoxicity is attributed to the inhibition of mitochondrial DNA (mDNA) synthesis. Long-term exposure of U937 cells to ddC results in a time- and concentration-dependent decrease in mDNA content. researchgate.net The formation of dideoxyliponucleotides like ddCDP-choline is slower in ddC-resistant cells, indicating that the cellular machinery for metabolizing these compounds plays a crucial role in determining the cell's response and susceptibility to the drug. researchgate.net

Table 2: Impact of ddC Exposure on U937 Cells

| Parameter | U937 Cells (Control) | U937-R Cells (Drug-Resistant) |

| ddCTP Formation Rate | Normal | ~1/3 of normal |

| Dideoxyliponucleotide Formation (e.g., ddCDP-choline) | Normal | 1/2 to 1/3 as fast |

| ddCTP Catabolism Rate | Similar | Similar |

| Mitochondrial DNA Content (after long-term ddC exposure) | Normal | 66% of normal |

Analytical and Bioanalytical Methodologies for Ddcdp Choline Research

Quantitative Detection and Profiling in Research Samples (e.g., Cell Lysates, Isolated Organelles, Animal Tissues)

Accurate quantification of ddCDP-choline in complex biological samples is fundamental to understanding its metabolic fate and function. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. ontosight.ai Research samples, such as cell lysates or tissue homogenates, are first processed to extract the acid-soluble metabolites. This extract is then subjected to HPLC analysis, often using a strong anion-exchange (SAX) column, which effectively separates nucleotides and their derivatives based on their charge.

In a typical setup, the separation is achieved using a gradient elution with phosphate (B84403) buffers of increasing ionic strength. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the cytidine (B196190) base absorbs maximally, typically around 272 nm. researchgate.net Quantitative measurements are obtained by comparing the peak area of ddCDP-choline in the sample to a standard curve generated with known concentrations of a purified ddCDP-choline standard. researchgate.net This approach allows for the determination of intracellular concentrations of ddCDP-choline and its precursor metabolites, such as 2',3'-dideoxycytidine 5'-triphosphate (ddCTP). researchgate.net Studies have successfully used this method to compare the accumulation of ddCDP-choline in drug-sensitive and drug-resistant cell lines, revealing significant differences in metabolite formation rates. researchgate.net

Table 1: HPLC Parameters for ddCDP-choline Quantification

| Parameter | Description |

|---|---|

| Column | Strong Anion-Exchange (SAX) |

| Mobile Phase | Gradient of phosphate buffers |

| Detection | UV spectrophotometry at ~272 nm |

| Quantification | Peak area integration against a standard curve |

| Application | Measurement in cell lysates, tissue extracts |

Application of Isotopic Labeling and Metabolic Tracing Techniques for Pathway Elucidation

Isotopic labeling is a powerful strategy to trace the metabolic journey of molecules within a cell. mdpi.comsymeres.com For ddCDP-choline research, stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) are incorporated into precursor molecules like choline (B1196258). mdpi.comsymeres.com For instance, cells can be cultured in media containing ¹³C-labeled choline. nih.gov As the cells metabolize the labeled choline, the ¹³C atoms are incorporated into downstream metabolites, including CDP-choline and, in the context of specific research, potentially into analogs like ddCDP-choline if the appropriate precursors are available.

These labeled metabolites can then be tracked and identified using mass spectrometry. nih.gov The mass shift resulting from the incorporated heavy isotopes allows for the clear differentiation between pre-existing (unlabeled) and newly synthesized (labeled) molecules. This technique, often referred to as metabolic flux analysis, provides direct insights into the dynamics of the CDP-choline pathway and how it might be utilized in the formation of ddCDP-choline. wikipedia.org

For example, studies using deuterated choline analogs (e.g., ¹⁸F-D4-choline) have been employed in positron emission tomography (PET) imaging to investigate choline metabolism in vivo. nih.gov The deuterium substitution creates a kinetic isotope effect that can slow down enzymatic reactions, such as the oxidation of choline, leading to altered metabolic profiles that can be detected and quantified. nih.gov This approach has been instrumental in demonstrating how modifications to the choline structure affect its metabolic fate, providing a blueprint for studying analogous pathways involving ddCDP-choline. nih.gov

Advanced Mass Spectrometry and Chromatographic Approaches for Metabolite Identification and Quantification

The combination of liquid chromatography with mass spectrometry (LC-MS) offers unparalleled sensitivity and specificity for the analysis of metabolites like ddCDP-choline. asm.org LC, often utilizing reversed-phase or hydrophilic interaction liquid chromatography (HILIC), separates the complex mixture of molecules from a biological extract before they enter the mass spectrometer. researchgate.net

Once introduced into the mass spectrometer, molecules are ionized, and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS), using instruments like Orbitraps or quadrupole-time-of-flight (Q-TOF) analyzers, can determine the exact mass of a metabolite with high precision, which is crucial for confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In this technique, a specific ion corresponding to the presumed ddCDP-choline is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound. nih.gov For quantification, triple quadrupole mass spectrometers are often used in multiple reaction monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. mdpi.comasm.org These advanced methods have been used to identify and compare ddCDP-choline and its related phosphodiester metabolite, ddCDP-ethanolamine, in cells treated with the parent nucleoside. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for ddCDP-choline Analysis

| Technique | Primary Use | Advantages |

|---|---|---|

| High-Resolution MS (e.g., Orbitrap, Q-TOF) | Metabolite Identification | High mass accuracy for confident formula determination. |

| Tandem MS (MS/MS) | Structural Confirmation | Provides fragmentation patterns for unambiguous identification. nih.gov |

| Triple Quadrupole MS (MRM) | Targeted Quantification | High sensitivity and selectivity for low-abundance metabolites. asm.org |

Enzymatic Assays for Characterizing ddCDP-choline Converting Enzymes

Enzymatic assays are essential for characterizing the enzymes that synthesize or degrade ddCDP-choline. nih.gov These assays measure the rate of an enzyme-catalyzed reaction by monitoring the consumption of a substrate or the formation of a product over time. For enzymes involved in ddCDP-choline metabolism, such as phosphodiesterases that might catabolize it, assays can be designed to quantify the release of one of its components, like 2',3'-dideoxycytidine monophosphate (ddCMP). nih.govasm.org

A common approach is a coupled enzyme assay. mdpi.comnih.gov While direct assays for ddCDP-choline converting enzymes are specific to the research context, the principles can be adapted from well-established assays for related pathways. For example, if an enzyme releases choline or a choline analog, this product can be quantified using a secondary enzyme system. A classic example is the use of choline oxidase, which oxidizes choline to produce hydrogen peroxide. nih.gov The hydrogen peroxide is then used by a peroxidase enzyme to react with a chromogenic or fluorogenic substrate, producing a measurable color or fluorescence signal that is proportional to the amount of choline released. mdpi.comnih.gov

These assays are critical for determining key enzymatic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively. researchgate.net Such data is vital for understanding how efficiently cellular enzymes can process ddCDP-choline and for comparing enzymatic activity between different cell types or conditions. researchgate.net For instance, the susceptibility of synthetic ddCDP-choline to catabolic enzymes like alkaline phosphatase and venom phosphodiesterase has been used to confirm its identity with biologically generated metabolites. nih.gov

Emerging Research Areas and Future Directions for Ddcdp Choline

Elucidation of Unexplored Enzymatic Pathways and Metabolic Fates of ddCDP-choline

The primary established enzymatic pathway for ddCDP-choline synthesis involves the enzyme phosphocholine (B91661) cytidylyltransferase, which catalyzes the reaction between 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) and phosphocholine. nih.govnih.gov This reaction is a deviation from the canonical Kennedy pathway, which normally utilizes cytidine (B196190) triphosphate (CTP) to produce CDP-choline for phosphatidylcholine synthesis. wikipedia.orgnih.gov Research has shown that the synthesis of ddCDP-choline can be activated by both dCTP and CTP in a concentration-dependent manner. nih.govcapes.gov.br

However, the complete metabolic map of ddCDP-choline remains incomplete. Future research directions include:

Identifying Alternative Synthetic Enzymes: Investigating whether other enzymes, perhaps under specific cellular conditions or in different cell types, can also synthesize ddCDP-choline.

Characterizing Degradation Pathways: The enzymes and pathways responsible for the catabolism of ddCDP-choline are not well understood. Identifying these could reveal mechanisms by which cells mitigate its potential toxicity. Studies in drug-resistant cell lines, which show slower formation of ddCDP-choline, suggest that metabolic regulation is a key factor. researchgate.net

Exploring Related Metabolites: The formation of related compounds, such as 2',3'-dideoxycytidine 5'-diphosphoethanolamine (ddCDP-ethanolamine), has been observed, suggesting that ddCTP can be utilized by other branches of phospholipid metabolism. researchgate.net A comprehensive analysis of these alternative metabolic fates is a crucial area for future studies.

Investigation of Novel Molecular Targets Beyond Nucleotide Metabolism

While its precursor, ddCTP, is known as a chain terminator in DNA synthesis, the primary toxic effects of ddCyd appear to be mediated by ddCDP-choline's actions within the mitochondria, a target class distinct from nuclear DNA replication. nih.govasm.orgtrilinkbiotech.com Research indicates that ddCDP-choline is transported into mitochondria with greater efficiency than even its precursor, ddCTP, suggesting it is the key metabolite responsible for drug-induced mitochondrial toxicity. nih.govcapes.gov.brnih.gov

Emerging areas of investigation for novel molecular targets include:

Mitochondrial Transporters: Identifying the specific mitochondrial membrane transporters responsible for the efficient uptake of ddCDP-choline is a primary goal. The choline (B1196258) transporter-like protein 2 (CTL2) has been identified in the mitochondria and could be a candidate for investigation. nih.govnih.gov

Intra-mitochondrial Interactions: Once inside the mitochondrion, the precise molecular targets of ddCDP-choline are unknown. It may interfere with components of the mitochondrial DNA replication machinery, interact with proteins of the electron transport chain, or disrupt the integrity of the mitochondrial inner membrane. nih.govnih.gov

Lipid Metabolism Modulation: Given its structural similarity to CDP-choline, ddCDP-choline could potentially interfere with phospholipid-dependent signaling pathways or alter the composition of mitochondrial membranes, leading to dysfunction. nih.govnih.gov

Development of Specific Chemical Probes and Research Tools for ddCDP-choline Pathways

To fully understand the subcellular journey and molecular interactions of ddCDP-choline, the development of specialized research tools is essential. thermofisher.com Currently, its formation is tracked using radiolabeled precursors like [3H]ddCTP, but direct probes are lacking. researchgate.net

Future development in this area should focus on:

Fluorescently-Labeled Analogs: Synthesizing ddCDP-choline analogs with fluorescent tags would enable direct visualization of its uptake, subcellular localization (e.g., accumulation in mitochondria), and trafficking within living cells using advanced microscopy techniques.

Biotinylated or Photo-affinity Probes: Creating probes with reactive groups could facilitate the identification of ddCDP-choline's binding partners. Techniques like activity-based protein profiling (ABPP) could be employed to "pull down" and identify specific enzymes, transporters, or other proteins that it interacts with directly. mdpi.com

Molecular Imaging Agents: Building on research that uses inhibitors of choline transport like hemicholinium-3 (B1673050) (HC-3) as imaging probes, similar agents could be developed to specifically target and visualize pathways involving ddCDP-choline in vivo, which could be valuable in studying its effects in animal models. nih.gov

Role in Cellular Stress Responses and Adaptive Mechanisms in Research Models

The accumulation of ddCDP-choline within mitochondria is a significant cellular stressor, leading to mitochondrial dysfunction. nih.govnih.gov Understanding how cells respond to this stress is key to deciphering its pathological mechanisms. Cells are known to activate complex signaling networks in response to various stressors to reprogram cellular functions and maintain homeostasis. frontiersin.org

Future research should explore:

Induction of Stress Pathways: Investigating whether the presence of ddCDP-choline activates specific stress response pathways, such as the integrated stress response, the unfolded protein response, or oxidative stress pathways. frontiersin.orgnih.gov Models of choline deficiency, which lead to mitochondrial dysfunction and oxidative damage, provide a framework for these studies. nih.gov

Mitochondrial Quality Control: Examining the impact of ddCDP-choline on mitochondrial quality control mechanisms, such as mitophagy (the selective removal of damaged mitochondria).

Adaptive Metabolic Reprogramming: Characterizing the adaptive mechanisms that allow some cells to survive and develop resistance. Research has already shown that drug-resistant cell lines exhibit a reduced rate of ddCDP-choline formation. researchgate.net Further studies could uncover changes in gene expression for enzymes like phosphocholine cytidylyltransferase or transporters that limit the compound's synthesis or mitochondrial accumulation. This mirrors adaptive responses seen in other stress models, where choline uptake is modulated. nih.govmdpi.com

Potential as a Biochemical Tool for Studying Mitochondrial Function and DNA Replication

The unique properties of ddCDP-choline make it a valuable potential tool for basic research, allowing for the targeted interrogation of specific cellular processes. nih.gov

Potential applications as a biochemical tool include:

Probing Mitochondrial Transport: Due to its efficient and specific uptake into mitochondria, ddCDP-choline can be used to study the kinetics and substrate specificity of mitochondrial nucleotide and choline-containing compound transporters. nih.govnih.gov This could help characterize transporters that have been historically difficult to study.

Dissecting Mitochondrial DNA Replication: As a dideoxynucleoside derivative that concentrates in mitochondria, ddCDP-choline offers a way to specifically inhibit mitochondrial DNA (mtDNA) replication without directly affecting nuclear DNA replication to the same extent. nih.govtrilinkbiotech.com This allows researchers to study the consequences of mtDNA depletion and the machinery of mtDNA synthesis distinctly from nuclear processes. nih.govnih.gov

Modeling Drug-Induced Mitochondrial Toxicity: ddCDP-choline can serve as a specific agent to induce and study the mechanisms of drug-related mitochondrial toxicity. nih.govasm.org This is particularly relevant for the class of nucleoside reverse transcriptase inhibitors, where mitochondrial side effects are a significant concern. researchgate.net

Research Findings Summary

| Section | Key Research Finding |

| 8.1 | ddCDP-choline is synthesized from ddCTP and phosphocholine by the enzyme phosphocholine cytidylyltransferase, a step analogous to the Kennedy pathway. nih.govcapes.gov.brnih.gov |

| 8.2 | The primary target of ddCDP-choline appears to be the mitochondrion, where it is efficiently transported and is the likely mediator of ddCyd-induced toxicity. nih.govnih.gov |

| 8.3 | Current research relies on tracking radiolabeled precursors; there is a need for specific chemical probes like fluorescent or affinity-tagged ddCDP-choline analogs. thermofisher.comresearchgate.net |

| 8.4 | The formation of ddCDP-choline is a cellular stress event; adaptive mechanisms include reduced rates of its synthesis in drug-resistant cell lines. nih.govresearchgate.net |

| 8.5 | Its specific accumulation in mitochondria makes ddCDP-choline a potential tool to selectively study mitochondrial transport and mtDNA replication. nih.govnih.gov |

Q & A

Basic: What experimental models are commonly employed to investigate choline's cognitive effects?

Methodological Answer:

Choline’s cognitive impact is studied using:

- Randomized Controlled Trials (RCTs): Pregnant women supplemented with 930 mg/day choline showed improved infant attention and memory .

- Animal Models: Fruit fly studies revealed choline transporter dysfunction linked to habitation deficits, mimicking autism spectrum behaviors .

- Epidemiological Analyses: NHANES data identified demographic disparities in choline intake (e.g., Black males: lower intake vs. White/Hispanic counterparts) .

- Cognitive Assessments: Memory and attention tests (e.g., SQuAD-style evaluations) quantify outcomes in human trials .

Advanced: How can researchers reconcile contradictory findings on choline’s cognitive benefits in healthy adults?

Methodological Answer:

Key strategies include:

- Dose-Response Analysis: Higher maternal choline intake (≥900 mg/day) linearly correlated with infant cognitive gains, suggesting dose-dependent effects .

- Population Stratification: Conflicting results may stem from demographic variables (e.g., age, baseline choline status). For example, NHANES data show sex-specific intake disparities (men: 402 mg/day vs. women: 278 mg/day) .

- Study Design Scrutiny: Observational studies report cognitive benefits, while RCTs often fail to replicate these in healthy adults, highlighting confounding factors (e.g., diet, genetics) .

Basic: What methodologies assess choline intake and deficiency in populations?

Methodological Answer:

- NHANES Surveys: Quantify intake via 24-hour dietary recalls. Data reveal 90–95% of pregnant women consume less than recommended choline .

- Biomarker Analysis: Plasma choline levels predict deficiency but lack sensitivity; ongoing research aims to develop robust biomarkers .

- Dietary Source Tracking: Animal products (meat, eggs) account for >50% of intake, with plant-based sources (e.g., cruciferous vegetables) contributing minimally .

Advanced: What emerging techniques study choline metabolism in cancer diagnostics?

Methodological Answer:

- Magnetic Resonance Spectroscopy (MRS): Detects elevated choline metabolites (e.g., phosphocholine) in tumors, aiding diagnosis .

- Positron Emission Tomography (PET): Tracks choline uptake via radiolabeled tracers (e.g., ^11C-choline) for prostate cancer staging .

- Molecular Profiling: Identifies aberrant choline kinase (CHKα) expression, a therapeutic target in glioblastoma .

Basic: How to design experiments evaluating choline’s role in liver health?

Methodological Answer:

- Co-Treatment Models: Choline and vitamin E co-administration in non-alcoholic fatty liver disease (NAFLD) reduces hepatic inflammation (see Figure 1 in ).

- Response Surface Methodology (RSM): Optimizes choline chloride-sorbitol solvent systems for green chemistry applications .

- Histopathological Analysis: Liver biopsies in rodent models quantify lipid accumulation and fibrosis post-choline deprivation .

Advanced: What molecular mechanisms link choline transporters to neurological disorders?

Methodological Answer:

- CHT1/SLC5A7 Studies: Reduced choline transporter expression in Drosophila models caused hypersensitivity and habituation deficits, mirroring autism phenotypes .

- Neurotransmitter Dynamics: Impaired acetylcholine synthesis due to transporter dysfunction alters synaptic plasticity .

- Genetic Association: Human SLC5A7 variants correlate with ADHD, suggesting therapeutic potential for cholinergic enhancers .

Basic: What challenges exist in establishing dietary choline recommendations?

Methodological Answer:

- Data Variability: NHANES analyses show wide intake ranges (children: 256 mg/day; adults: 278–402 mg/day) .

- Population Heterogeneity: Racial/ethnic disparities (e.g., Black males) complicate universal guidelines .

- Disease Risk Paradox: High choline intake may reduce liver disease but increase prostate cancer risk (70% higher lethality in men with >509 mg/day) .

Advanced: How does maternal choline intake influence offspring’s long-term cognition?

Methodological Answer:

- Longitudinal RCTs: Children of mothers supplemented with 930 mg/day choline exhibited sustained improvements in problem-solving and memory at age 7 .

- Epigenetic Modulation: Choline regulates DNA methylation in fetal brain development, affecting hippocampal function .

- Dose Optimization: Current AI (450 mg/day) may be insufficient; trials suggest 930 mg/day for maximal neurodevelopmental benefits .

Basic: What biomarkers are used to assess choline status in clinical research?

Methodological Answer:

- Plasma/Serum Choline: Correlates with intake but lacks diagnostic precision .

- Phosphatidylcholine (PC): Measured via lipidomics to evaluate hepatic and neuronal health .

- Emerging Biomarkers: Betaine and dimethylglycine (DMG) levels reflect choline metabolism efficiency .

Advanced: How do nutrient interactions modulate choline’s metabolic pathways?

Methodological Answer:

- Folate Synergy: Choline and folate co-supplementation reduces neural tube defect risk by 50% in preclinical models .

- Vitamin E Co-Treatment: Enhances choline’s hepatoprotective effects via antioxidant synergy in NAFLD .

- Methionine Cycle Interplay: Choline serves as a methyl donor, compensating for methionine deficiency in 1-carbon metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.